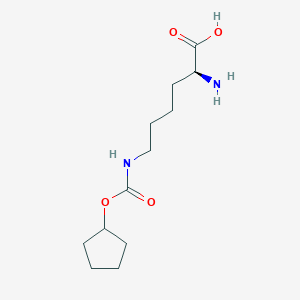

Nepsilon-Cyclopentyloxy-carbonyl-L-Lysine

Description

Overview of Unnatural Amino Acids in Protein Science

Unnatural amino acids (UAAs), also referred to as non-canonical amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. johnshopkins.edu Their incorporation into proteins is a cornerstone of modern protein engineering, providing a means to introduce novel physicochemical and biological properties. johnshopkins.edu This technology has been instrumental in a wide array of applications, from studying protein structure and dynamics to developing new therapeutic proteins with enhanced functions. researchgate.net The site-specific incorporation of UAAs is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA of interest. nih.gov

Context of the Pyrrolysine Translation System (PylRS/tRNAPyl)

Among the most widely utilized systems for genetic code expansion is the one derived from methanogenic archaea, based on the pyrrolysyl-tRNA synthetase (PylRS) and its cognate transfer RNA, tRNAPyl. mdpi.comfrontiersin.org This system is naturally responsible for the cotranslational insertion of the 22nd proteinogenic amino acid, pyrrolysine, in response to the UAG codon. nih.gov A key advantage of the PylRS/tRNAPyl pair is its orthogonality; it does not cross-react with the endogenous synthetases and tRNAs of common host organisms like Escherichia coli or mammalian cells. nih.gov This orthogonality is crucial for the high-fidelity incorporation of the desired UAA. mdpi.com The PylRS enzyme has also been shown to exhibit a remarkable degree of substrate promiscuity, capable of accepting a wide variety of pyrrolysine analogs, which has made it a powerful and adaptable tool for incorporating a diverse range of UAAs into proteins. chemspider.com

Significance of Nε-Cyclopentyloxy-carbonyl-L-Lysine as a Pyrrolysine Analog

In the early stages of research involving the PylRS system, the limited availability of synthetic pyrrolysine posed a significant challenge. nih.gov This led investigators to search for structural analogs that could be recognized and utilized by PylRS. Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) emerged as a viable and commercially available substitute. nih.gov

Research demonstrated that Cyc is activated by PylRS and can be successfully ligated to tRNAPylin vitro. nih.gov Subsequent in vivo studies in E. coli confirmed that the translational machinery could utilize Cyc-tRNAPyl to suppress an amber codon in a reporter gene, leading to the synthesis of a functional protein. nih.gov This confirmed that Nε-Cyclopentyloxy-carbonyl-L-Lysine is a competent substrate for the PylRS/tRNAPyl system, effectively mimicking the natural substrate, pyrrolysine.

The ability of PylRS to accept Cyc highlighted the enzyme's flexibility, particularly its recognition of the Nε-carbonyl group of lysine (B10760008) derivatives. The successful incorporation of Cyc and other analogs paved the way for a deeper understanding of the substrate specificity of PylRS and facilitated its broader application in protein engineering, even in the absence of readily available pyrrolysine. nih.gov

Detailed research findings have provided quantitative insights into the interaction between PylRS and various pyrrolysine analogs. The activation efficiency of these analogs by PylRS has been compared, shedding light on the structural features important for substrate recognition.

| Compound | PylRS Activation |

|---|---|

| Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) | Activated |

| Nε-D-prolyl-L-lysine | Activated |

| Nε-(3-methyl-2,3-dihydro-pyrrol)oxycarbonyl-L-lysine (PylE) | Activated (more efficiently than Cyc) |

| Nε-acetyl-L-lysine | Slightly above background |

| Nε-methyl-L-lysine | Not activated |

| Nε-formyl-L-lysine | Not activated |

| Nε-L-prolyl-L-lysine | Not activated |

Table 1. Comparative activation of various lysine analogs by Pyrrolysyl-tRNA Synthetase (PylRS). Data sourced from Polycarpo et al., 2007.

Further kinetic studies have quantified the binding affinity of these analogs to PylRS.

| Compound | Apparent KM (μM) |

|---|---|

| Pyrrolysine | 53 |

| Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) | 670 |

| Nε-D-prolyl-L-lysine | 500 |

Table 2. Apparent Michaelis-Menten constant (KM) values for the activation of pyrrolysine and its analogs by PylRS. A higher KM value indicates a lower binding affinity. Data sourced from Polycarpo et al., 2007.

These findings underscore the significance of Nε-Cyclopentyloxy-carbonyl-L-Lysine as a foundational tool in the development and application of the pyrrolysine-based genetic code expansion system.

Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O4 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

(2S)-2-amino-6-(cyclopentyloxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 |

InChI Key |

ZHGGYCNHXLZKHG-JTQLQIEISA-N |

Isomeric SMILES |

C1CCC(C1)OC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC(C1)OC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Mechanistic and Structural Elucidation of Nε Cyclopentyloxy Carbonyl L Lysine Recognition by Pyrrolysyl Trna Synthetase Pylrs

Molecular Recognition and Active Site Interactions of PylRS with Nε-Cyclopentyloxy-carbonyl-L-Lysine

The specific recognition of Nε-Cyclopentyloxy-carbonyl-L-Lysine by PylRS is a result of a precise arrangement of amino acid residues within the enzyme's active site, which form a well-defined binding pocket. This recognition is governed by a combination of shape complementarity, hydrogen bonding, and hydrophobic interactions.

Crystal Structure Analyses of PylRS-Ligand Complexes

X-ray crystallography has been instrumental in revealing the atomic details of how PylRS interacts with its substrates. Several crystal structures of the Methanosarcina mazei PylRS (MmPylRS) have been determined in complex with various ligands, including the pyrrolysine analogue Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) and ATP. nih.gov These structures demonstrate that the catalytic domain of PylRS adopts a canonical class II aminoacyl-tRNA synthetase fold, characterized by a central antiparallel β-sheet flanked by α-helices. mdpi.com

Identification of Critical Residues in the Substrate Binding Pocket

Structural and mutational studies have identified several key amino acid residues that line the substrate-binding pocket of PylRS and are crucial for the recognition of Nε-Cyclopentyloxy-carbonyl-L-Lysine. These residues create the steric and chemical environment necessary for binding.

Key residues in the M. mazei PylRS active site involved in ligand recognition include:

Alanine 302, Leucine 305, Tyrosine 306, Leucine 309, and Tryptophan 417: These residues form a deep, hydrophobic cavity that accommodates the bulky side chain of pyrrolysine and its analogs like Cyc. mdpi.com

Asparagine 346 and Cysteine 348: These residues are situated at the base of the binding pocket and play a critical role in interacting with the carbonyl group of the ligand's side chain. mdpi.comacs.org

Mutations of these residues have been shown to alter the substrate specificity of PylRS, highlighting their direct involvement in ligand binding. johnshopkins.edu For instance, mutating Tyr306 can expand the active site to accommodate even bulkier lysine (B10760008) derivatives. mdpi.comjohnshopkins.edu

Hydrogen Bonding Networks and Hydrophobic Interactions

The stable binding of Nε-Cyclopentyloxy-carbonyl-L-Lysine within the PylRS active site is achieved through a network of specific interactions.

Hydrophobic Interactions: The primary driving force for the binding of the cyclopentyloxycarbonyl moiety of Cyc is hydrophobic interactions. The cyclopentyl ring fits into a deep hydrophobic pocket formed by residues such as Leu305, Tyr306, Leu309, and Trp417. mdpi.comacs.org This extensive nonpolar contact surface contributes significantly to the binding affinity.

Hydrogen Bonding: While hydrophobic interactions dominate the recognition of the side chain, hydrogen bonds are crucial for anchoring the ligand in the correct orientation. A key hydrogen bond is formed between the side chain amide nitrogen of Asparagine 346 and the carbonyl oxygen of the cyclopentyloxycarbonyl group of Cyc. acs.orgacs.org This interaction is a critical determinant for the recognition of the Nε-carbonyl group present in many PylRS substrates. johnshopkins.edu The α-amino and α-carboxyl groups of the lysine backbone of Cyc also form canonical hydrogen bonds with residues in the active site, typical for aminoacyl-tRNA synthetases.

Enzymatic Aminoacylation of tRNAPyl with Nε-Cyclopentyloxy-carbonyl-L-Lysine

Following the initial recognition and binding, PylRS catalyzes the attachment of Nε-Cyclopentyloxy-carbonyl-L-Lysine to its cognate tRNA, tRNAPyl, in a two-step process characteristic of aminoacyl-tRNA synthetases.

In Vitro Aminoacylation Kinetics and Efficiency

The ability of PylRS to utilize Nε-Cyclopentyloxy-carbonyl-L-Lysine as a substrate has been confirmed through in vitro aminoacylation assays. These experiments measure the rate and efficiency of the PylRS-catalyzed attachment of Cyc to tRNAPyl.

The kinetics of the first step of the aminoacylation reaction, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, have been characterized using ATP-[32P]PPi exchange assays. nih.gov For Nε-Cyclopentyloxy-carbonyl-L-Lysine, the apparent Michaelis constant (KM) was determined to be 670 μM . nih.gov This indicates a lower affinity of PylRS for Cyc compared to its natural substrate, pyrrolysine, which has a reported KM of 53 μM. nih.gov Despite the reduced affinity, Cyc is effectively activated by PylRS and subsequently ligated to tRNAPyl in vitro. nih.govnih.gov The aminoacylation efficiency of tRNAPyl with Cyc by Desulfitobacterium hafniense PylRS has been shown to be robust, reaching up to 80%, which is comparable to the levels achieved with the full-length archaeal PylRS. nih.gov

| Substrate | KM (μM) |

|---|---|

| Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) | 670 |

| Pyrrolysine (Pyl) | 53 |

| N-ε-D-prolyl-L-lysine | 500 |

Substrate Specificity Profiling of PylRS Variants with Lysine Analogs

The substrate specificity of PylRS is not absolute, and it can recognize and activate a variety of lysine analogs in addition to Nε-Cyclopentyloxy-carbonyl-L-Lysine. nih.gov Profiling the activity of wild-type and engineered PylRS variants with a panel of such analogs provides insights into the structural determinants of substrate selection.

Studies have shown that while lysine itself is not a substrate for PylRS, modifications at the Nε-position are tolerated, particularly those with a carbonyl group and a hydrophobic moiety. nih.govjohnshopkins.edu Analogs such as N-ε-D-prolyl-L-lysine are also activated by PylRS, in some cases with slightly better affinity than Cyc. nih.gov Conversely, analogs with small Nε-modifications like N-ε-methyl-L-lysine and N-ε-formyl-L-lysine are not activated. nih.gov This suggests that the size and chemical nature of the group attached to the lysine side chain are critical for productive binding in the active site.

Engineered variants of PylRS have been created to alter substrate specificity. For example, mutations in the active site, such as Y306A and Y384F, have been shown to enhance the activity of PylRS towards various bulky lysine derivatives. johnshopkins.edu These engineered enzymes often exhibit a different profile of substrate specificity compared to the wild-type enzyme, further illustrating the plasticity of the PylRS active site.

| Lysine Analog | Activation by PylRS |

|---|---|

| L-lysine | No |

| N-ε-methyl-L-lysine | No |

| N-ε-formyl-L-lysine | No |

| N-ε-acetyl-L-lysine | Very Low |

| Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc) | Yes |

| N-ε-D-prolyl-L-lysine | Yes |

| N-ε-L-prolyl-L-lysine | No |

Role of tRNAPyl Elements in Recognition and Aminoacylation with Nε-Cyclopentyloxy-carbonyl-L-Lysine

The specific and efficient aminoacylation of tRNAPyl with Nε-Cyclopentyloxy-carbonyl-L-Lysine (Cyc), an analog of pyrrolysine (Pyl), is fundamentally dependent on the unique structural characteristics of both the Pyrrolysyl-tRNA Synthetase (PylRS) and its cognate tRNA, tRNAPyl. nih.gov, researchgate.net Due to the challenges in chemically synthesizing pyrrolysine, Nε-Cyclopentyloxy-carbonyl-L-Lysine has been utilized as a structural analog to study the aminoacylation capabilities of PylRS. nih.gov, researchgate.net The PylRS:tRNAPyl pair's ability to function orthogonally within heterologous systems like E. coli stems from a distinct set of recognition elements and structural features in the tRNA that prevent cross-reactivity with the host's endogenous aminoacyl-tRNA synthetases and tRNAs. nih.gov, nih.gov

The interaction surface between PylRS and tRNAPyl is intricate and specialized, differing significantly from other known aminoacyl-tRNA synthetase:tRNA complexes. nih.gov Key to this specificity are the unique structural features of tRNAPyl itself. For instance, tRNAPyl has a compact tertiary core, which is partly due to an atypically short variable region and D-loop, as well as the deletion of the typically invariant U8 base. nih.gov This compact structure is recognized by a core binding surface on PylRS composed of its tRNA binding domain 1, the C-terminal tail, and a helix from the opposing protomer of the PylRS dimer. nih.gov This conformation makes PylRS sterically incompatible with canonical tRNAs, which possess a bulkier tertiary core. nih.gov

Biochemical studies have pinpointed several critical identity elements within tRNAPyl that are essential for its recognition and subsequent aminoacylation by PylRS. tandfonline.com Like most tRNAs, the discriminator base at position 73 (G73) and the first base pair of the acceptor stem (G1:C72) are crucial identity elements for both archaeal and bacterial tRNAPyl. tandfonline.com These elements make direct contact with the PylRS enzyme. tandfonline.com A notable and advantageous feature of the PylRS:tRNAPyl system is that PylRS does not recognize the anticodon of tRNAPyl as a primary identity element. mdpi.com, asm.org This lack of anticodon recognition facilitates the engineering of the tRNAPyl anticodon to decode various codons, including amber (UAG), opal (UGA), and even four-base codons, without compromising the efficiency of aminoacylation. mdpi.com, asm.org, nih.gov

The structural basis for the orthogonality also involves a tight steric fit between the N-terminal domain of PylRS and the small variable loop of tRNAPyl. researchgate.net Superimposition of canonical tRNA structures, such as tRNAAsp and tRNAPhe, onto the PylRS:tRNAPyl complex reveals that the larger variable arms of these canonical tRNAs would sterically clash with the PylRS N-terminal domain, impeding productive binding. researchgate.net

The efficiency of aminoacylating tRNAPyl with Nε-Cyclopentyloxy-carbonyl-L-Lysine has been demonstrated in vitro. Studies using Desulfitobacterium hafniense PylRS (DhPylRS) showed that it acylates 80% of the tRNAPyl transcript with this pyrrolysine analog. nih.gov This level of acylation is higher than that achieved by a homologous fragment of Methanosarcina mazei PylRS (MmPylRS) and is comparable to the efficiency of the full-length archaeal PylRS. nih.gov These findings confirm that Nε-Cyclopentyloxy-carbonyl-L-Lysine is a proficient substrate for PylRS and that the unique elements of tRNAPyl are key to this specific recognition and charging process. nih.gov, nih.gov, researchgate.net

Table 1: In Vitro Aminoacylation Efficiency of tRNAPyl with Nε-Cyclopentyloxy-carbonyl-L-Lysine by Different PylRS Homologs.

| PylRS Enzyme | % of tRNAPyl Acylated | Source |

| Desulfitobacterium hafniense PylRS (DhPylRS) | 80% | nih.gov |

| Methanosarcina mazei PylRS (MmPylRS fragment) | 53% | nih.gov |

| Full-length archaeal PylRS | 85% | nih.gov |

Genetic Incorporation of Nε Cyclopentyloxy Carbonyl L Lysine and Nε Modified L Lysine Analogs into Proteins

Orthogonal Translation System Development for Nε-Cyclopentyloxy-carbonyl-L-Lysine

The development of OTS for Nε-Cyclopentyloxy-carbonyl-L-Lysine has primarily revolved around the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, tRNAPyl, from methanogenic archaea such as Methanosarcina mazei (Mm) and Methanosarcina barkeri (Mb).

The PylRS from Methanosarcina species possesses a large and adaptable active site, making it an ideal scaffold for engineering to accept a wide variety of L-lysine analogs. researchgate.net Wild-type PylRS has been shown to recognize and activate Nε-Cyclopentyloxy-carbonyl-L-Lysine, treating it as a structural and functional analog of its natural substrate, pyrrolysine. nih.govnih.gov This inherent promiscuity means that extensive engineering of the enzyme is not always necessary for the incorporation of this specific ncAA.

Structural studies of MmPylRS have provided insights into its broad substrate tolerance. The crystal structure of MmPylRS in complex with Nε-((cyclopentyloxy)carbonyl)-L-lysine (CCL) reveals how the enzyme's active site accommodates the bulky side chain. labome.comnih.gov This understanding has guided the rational design and directed evolution of PylRS variants to accept other lysine (B10760008) derivatives. For instance, mutations in the active site have been introduced to expand the substrate scope to include photocrosslinkers, fluorescent probes, and post-translationally modified lysine mimics. researchgate.netjohnshopkins.edu While wild-type PylRS is capable of incorporating Nε-Cyclopentyloxy-carbonyl-L-Lysine, research into engineering MmPylRS and MbPylRS has led to variants with enhanced activity and altered specificity for other ncAAs.

Below is a table summarizing key mutations in MmPylRS and MbPylRS that have been engineered to expand their substrate repertoire to include various lysine derivatives.

| PylRS Variant | Target ncAA | Effect of Mutation |

| MmPylRS Y306A/Y384F | Nε-(o-azidobenzyloxycarbonyl)-L-lysine | Enables large-scale preparation of proteins with the ncAA. johnshopkins.edu |

| MbPylRS V8E/T13I/I36V/H45L/S121R/I355T | Crotonyl lysine | Three-fold increase in incorporation efficiency. |

| MmPylRS R19H/H29R/T122S | Nε-acetyl-L-lysine | Improved incorporation efficiency. |

A significant advantage of the PylRS/tRNAPyl system is its orthogonality across different domains of life, including bacteria, archaea, and eukaryotes. This allows for the direct transfer of an OTS developed in a simple host, like E. coli, to more complex organisms such as mammalian cells. mdpi.com

The incorporation of Nε-Cyclopentyloxy-carbonyl-L-Lysine has been successfully demonstrated in E. coli. nih.govnih.govresearchgate.net In these studies, the genes for PylRS and tRNAPyl are introduced into E. coli on a plasmid. When the cells are grown in media supplemented with Nε-Cyclopentyloxy-carbonyl-L-Lysine, the PylRS charges the tRNAPyl with the ncAA, which is then incorporated into a target protein at the site of an amber codon.

While the direct incorporation of Nε-Cyclopentyloxy-carbonyl-L-Lysine in mammalian cells is less documented in the available literature, the successful incorporation of a vast array of other lysine derivatives using the same PylRS/tRNAPyl system strongly supports its feasibility. labome.comnih.govresearchgate.netmdpi.com For instance, Nε-(tert-butyloxy-carbonyl)-L-lysine (Boc-Lys), an analog structurally similar to Nε-Cyclopentyloxy-carbonyl-L-Lysine, has been efficiently incorporated into proteins in mammalian cells. labome.comresearchgate.net The adaptation of the system to mammalian cells often involves optimizing the expression of the PylRS and tRNAPyl genes to ensure efficient suppression of the amber codon.

Amber Suppression Strategies for Site-Specific Incorporation

The site-specific incorporation of Nε-Cyclopentyloxy-carbonyl-L-Lysine is achieved by hijacking the amber stop codon (UAG). The tRNAPyl is engineered to have an anticodon (CUA) that recognizes the UAG codon, thereby directing the insertion of the ncAA instead of terminating protein synthesis.

To evaluate the efficiency and fidelity of Nε-Cyclopentyloxy-carbonyl-L-Lysine incorporation in vivo, reporter gene systems are commonly employed. These systems typically involve a reporter gene with an in-frame amber codon at a permissive site. The level of reporter protein expression directly correlates with the efficiency of amber suppression.

Commonly used reporter genes include:

lacZ : This gene encodes for β-galactosidase. Suppression of an amber codon in lacZ can be quantified by measuring the enzymatic activity of the resulting full-length β-galactosidase. nih.govnih.govresearchgate.net

GFP (Green Fluorescent Protein): The expression of full-length GFP can be easily monitored by fluorescence. The intensity of the fluorescence provides a quantitative measure of amber suppression efficiency. nih.govmdpi.com

These reporter systems are invaluable for screening libraries of mutant PylRS enzymes for enhanced activity and for optimizing the conditions for ncAA incorporation.

The efficiency of incorporating Nε-Cyclopentyloxy-carbonyl-L-Lysine into recombinant proteins is dependent on several factors, including the activity of the PylRS, the expression levels of the PylRS and tRNAPyl, the concentration of the ncAA in the growth media, and the sequence context of the amber codon.

Studies in E. coli have demonstrated that the presence of Nε-Cyclopentyloxy-carbonyl-L-Lysine in the culture medium leads to the successful suppression of a lacZ amber mutant, indicating its efficient incorporation. nih.govnih.govresearchgate.net While precise yields for proteins containing this specific ncAA are not extensively reported, data from similar lysine derivatives can provide an estimate of the expected efficiency. For example, the incorporation of Nε-(tert-butyloxycarbonyl)-L-lysine (Boc-Lys) can yield over 50 mg of protein per liter of E. coli culture. nih.gov Furthermore, strategies such as using methylester forms of ncAAs have been shown to improve cellular uptake and increase the yield of the modified protein by 2- to 6-fold. nih.govresearchgate.net

The following table provides a summary of factors influencing the efficiency of ncAA incorporation.

| Factor | Description |

| PylRS Activity | The catalytic efficiency of the synthetase in charging the tRNA with the ncAA. |

| Expression Levels | The intracellular concentrations of PylRS and tRNAPyl. |

| ncAA Concentration | The availability of the unnatural amino acid in the growth medium. |

| Codon Context | The nucleotides surrounding the amber codon can influence suppression efficiency. |

| Host Organism | The translational machinery of the host can affect the efficiency of incorporation. |

Comparative Analysis of Nε-Cyclopentyloxy-carbonyl-L-Lysine Incorporation with Other Non-Canonical Amino Acids

Nε-Cyclopentyloxy-carbonyl-L-Lysine is one of many L-lysine derivatives that have been successfully incorporated into proteins using the PylRS/tRNAPyl system. A comparative analysis with other ncAAs highlights the versatility of this orthogonal system.

Nε-Cyclopentyloxy-carbonyl-L-Lysine is considered a close structural analog of pyrrolysine and is readily activated by wild-type PylRS. nih.govnih.gov Its incorporation efficiency is comparable to other well-established PylRS substrates like Nε-(tert-butyloxycarbonyl)-L-lysine (Boc-Lys) and Nε-allyloxycarbonyl-L-lysine (Alloc-Lys). researchgate.net

Interestingly, studies have shown that PylRS exhibits stereospecificity. For instance, it can activate N-ε-D-prolyl-L-lysine but not N-ε-L-prolyl-L-lysine, indicating a strict requirement for the stereochemistry of the side chain. nih.gov This suggests that the cyclopentyl group of Nε-Cyclopentyloxy-carbonyl-L-Lysine fits well within the hydrophobic pocket of the PylRS active site.

The table below compares Nε-Cyclopentyloxy-carbonyl-L-Lysine with other lysine-based ncAAs that are substrates for PylRS.

| Non-Canonical Amino Acid | Abbreviation | Key Structural Feature | PylRS Compatibility |

| Nε-Cyclopentyloxy-carbonyl-L-Lysine | Cyc, CCL | Cyclopentyl group | Wild-type PylRS |

| Nε-(tert-butyloxycarbonyl)-L-lysine | Boc-Lys | Tert-butyl group | Wild-type PylRS |

| Nε-allyloxycarbonyl-L-lysine | Alloc-Lys | Allyl group | Wild-type PylRS |

| N-ε-D-prolyl-L-lysine | D-prolyl-lysine | D-proline ring | Wild-type PylRS |

| N-ε-L-prolyl-L-lysine | L-prolyl-lysine | L-proline ring | Not a substrate for PylRS |

Advanced Applications in Protein Engineering and Bioorthogonal Chemistry

Site-Specific Protein Labeling with Nε-Cyclopentyloxy-carbonyl-L-Lysine Derived Analogs

The ability to label a specific protein at a defined position is crucial for studying its function, localization, and interactions within the complex cellular environment. nih.gov Analogs of Nε-Cyclopentyloxy-carbonyl-L-Lysine, which contain reactive groups for bioorthogonal chemistry, are particularly useful for this purpose. smolecule.com By genetically encoding the incorporation of these analogs at a specific site in a protein of interest, researchers can attach a wide range of probes with high precision.

"Click chemistry" refers to a set of biocompatible, highly efficient, and specific reactions that can occur in biological systems without interfering with native processes. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click reactions used for protein modification. wikipedia.orgnih.gov

To implement this, lysine (B10760008) analogs containing either an azide or an alkyne group are incorporated into a target protein. For instance, Nε-(((1R,2R)-2-azidocyclopentyloxy)-carbonyl)-L-lysine (ACPK), a direct analog of Nε-Cyclopentyloxy-carbonyl-L-Lysine, has been successfully incorporated into proteins in E. coli. researchgate.net This azide-bearing amino acid then serves as a handle for "clicking" on a probe molecule that contains a complementary alkyne group.

Other lysine derivatives used for this purpose include:

Nε-(propargyloxycarbonyl)-l-lysine (PrK) : Contains an alkyne group and is widely used for bioconjugation in various organisms, from bacteria to mammalian cells. nih.gov

Nε-p-azidobenzyloxycarbonyl lysine (PABK) : An azide-containing UAA used to visualize cell surface receptors like EGFR in live mammalian cells. nih.gov

Nε-(cyclooct-2-yn-1-yloxy)carbonyl)L-lysine (CoK) : An analog with a strained cyclooctyne group that can be labeled using SPAAC, eliminating the need for a potentially toxic copper catalyst in living systems. nih.gov

These reactions enable the post-translational modification of proteins with a high degree of specificity, allowing for the attachment of various functional molecules.

Table 1: Examples of Nε-Lysine Analogs Used in Click Chemistry

| Compound Name | Reactive Group | Click Reaction Type | Application Example |

| Nε-(((1R,2R)-2-azidocyclopentyloxy)-carbonyl)-L-lysine (ACPK) | Azide | CuAAC | Protein imaging in E. coli researchgate.net |

| Nε-(propargyloxycarbonyl)-l-lysine (PrK) | Alkyne | CuAAC | Bioconjugation of fluorescent probes nih.gov |

| Nε-p-azidobenzyloxycarbonyl lysine (PABK) | Azide | CuAAC | Labeling of EGFR in mammalian cells nih.gov |

| Nε-(cyclooct-2-yn-1-yloxy)carbonyl)L-lysine (CoK) | Cyclooctyne | SPAAC | In vivo labeling of mCherry protein nih.gov |

Once a lysine analog with a bioorthogonal handle is incorporated into a protein, it can be conjugated to a variety of tags for detection and purification.

Fluorescent Tags: These are used to visualize proteins in real-time within living cells, providing insights into their localization, trafficking, and dynamics. After site-specific incorporation of an azide- or alkyne-containing lysine analog, a corresponding fluorescent dye with the complementary reactive group is introduced. For example, the red fluorescent protein mCherry containing CoK was successfully labeled with a coumarin azide, and the epidermal growth factor receptor (EGFR) bearing PABK was visualized by labeling with alkyne-cy5. nih.gov This strategy allows for precise and minimally invasive protein imaging.

Affinity Tags: These tags facilitate the isolation and purification of a specific protein from a complex mixture, such as a cell lysate. A common approach is to "click" a biotin molecule onto the modified protein. The high affinity of biotin for streptavidin can then be exploited for efficient protein capture and purification. This method is highly specific, targeting only the protein that has been genetically programmed to contain the unnatural amino acid.

Table 2: Tagging Strategies for Nε-Modified Proteins

| Tag Type | Principle | Example Application |

| Fluorescent Tag | Covalent attachment of a fluorescent dye (e.g., Cy5, Coumarin) to the UAA handle via click chemistry. | Visualization of EGFR on the surface of live mammalian cells. nih.gov |

| Affinity Tag | Covalent attachment of a high-affinity molecule (e.g., Biotin) to the UAA handle via click chemistry. | Specific purification of the target protein from a cell lysate. |

Generation of Proteins with Novel or Enhanced Functionalities

The incorporation of unnatural amino acids, including Nε-modified lysine analogs, is a powerful strategy in protein engineering to create biocatalysts and therapeutic proteins with improved or entirely new properties. nih.govrsc.org By moving beyond the 20 canonical amino acids, scientists can introduce chemical functionalities not provided by nature to enhance enzyme stability, activity, and substrate specificity. nih.govrsc.org

For example, introducing a lysine derivative with a specific side chain can alter the local environment of an enzyme's active site, leading to enhanced catalytic efficiency or the ability to act on novel substrates. nih.gov The unique steric and electronic properties conferred by the cyclopentyloxycarbonyl group, for instance, can influence protein structure and binding affinities in ways that are not achievable with natural amino acids. smolecule.com This rational design approach allows for the fine-tuning of protein function for applications in industrial catalysis and drug development. rsc.org

Engineering Biological Pathways for Enhanced Incorporation of Nε-Modified L-Lysine Analogs

The successful site-specific incorporation of a UAA like Nε-Cyclopentyloxy-carbonyl-L-Lysine requires an engineered biological system that can uniquely recognize the UAA and its corresponding tRNA. pnas.org This is achieved through the development of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. An orthogonal pair is one that functions independently of the host cell's endogenous synthetases and tRNAs. pnas.org

The process involves:

Generation of an Orthogonal tRNA: A suppressor tRNA (often amber suppressor tRNA, tRNA CUA ) is engineered so that it is not recognized by any of the host cell's native aaRSs but is efficient in translation. pnas.orgacs.org

Engineering a Specific Aminoacyl-tRNA Synthetase: A cognate aaRS is evolved or designed to exclusively charge the orthogonal tRNA with the desired Nε-modified lysine analog and not with any of the natural amino acids. pnas.org This is often achieved through multiple rounds of directed evolution and screening. nih.gov

To further enhance the efficiency of incorporation, researchers often use auxotrophic host strains. acs.org For example, an E. coli strain that cannot synthesize lysine on its own can be grown in a medium where the natural lysine is replaced by the desired Nε-modified analog, thereby increasing the likelihood of its incorporation into the target protein. acs.org These synthetic biology approaches are critical for producing sufficient quantities of modified proteins for advanced applications.

Future Directions and Emerging Research Avenues

Rational Design and Directed Evolution of PylRS for Tailored Nε-Modified L-Lysine Recognition

The primary enzymatic engine for the site-specific incorporation of Nε-Cyclopentyloxy-carbonyl-L-Lysine and its analogs is the Pyrrolysyl-tRNA Synthetase (PylRS). nih.gov Originating from methanogenic archaea, the PylRS/tRNAPyl pair is a uniquely versatile and orthogonal system for genetic code expansion in a wide range of host organisms, from bacteria to mammalian cells. nih.govresearchgate.net However, the wild-type PylRS often exhibits suboptimal efficiency and specificity for synthetic, non-natural substrates. nih.gov Future research is intensely focused on re-engineering the PylRS active site to create bespoke variants that recognize and activate Nε-Cyclopentyloxy-carbonyl-L-Lysine with high fidelity and catalytic efficiency.

Two complementary strategies dominate this effort: rational design and directed evolution.

Rational Design leverages the growing body of structural data for PylRS. High-resolution crystal structures of PylRS variants complexed with ATP analogs and various Nε-modified lysine (B10760008) substrates reveal the key residues that govern substrate binding and recognition. researchgate.netkiesslinglab.com For instance, residues like Asn346 and Cys348 are known to form a critical pocket that accommodates the Nε-substituent of the lysine analog. kiesslinglab.com By using structure-based mutagenesis to alter these and other active site residues, researchers can remodel the enzyme's binding pocket to better fit the cyclopentyloxycarbonyl moiety, thereby enhancing incorporation efficiency. researchgate.netnih.gov

Directed Evolution employs a high-throughput "generate-and-screen" approach. Large libraries of PylRS mutants are created, and powerful selection systems are used to identify variants that can efficiently incorporate the target ncAA in response to a specific codon (typically the amber stop codon, UAG). nih.govkiesslinglab.com This strategy does not require pre-existing structural information and can uncover beneficial mutations that would not have been predicted through rational design alone. nih.gov Combining rational design with subsequent rounds of directed evolution has proven to be a particularly powerful approach, yielding highly active and specific PylRS variants for a diverse range of ncAAs. nih.gov

Future work will likely involve creating PylRS variants that not only accept Nε-Cyclopentyloxy-carbonyl-L-Lysine but do so with kinetics approaching those of canonical aminoacyl-tRNA synthetases, enabling the production of modified proteins in high yields. nih.gov

| Strategy | Approach | Key PylRS Residues of Interest | Desired Outcome |

| Rational Design | Structure-guided site-directed mutagenesis of the active site. | Asn346, Cys348, Tyr306, Tyr384 researchgate.netkiesslinglab.com | Enhanced binding affinity and specificity for the cyclopentyloxycarbonyl group. |

| Directed Evolution | Generation and screening of large mutant PylRS libraries. | Random mutagenesis, site-saturation mutagenesis. | Isolation of highly efficient and orthogonal PylRS variants for in vivo incorporation. |

Computational Approaches in Predicting and Optimizing Nε-Modified L-Lysine Analog Incorporation

As the diversity of synthetic lysine analogs expands, experimentally screening each one for successful incorporation by a panel of PylRS mutants becomes increasingly laborious and expensive. researchgate.net Computational biology offers a promising alternative for pre-screening candidates and guiding enzyme engineering efforts. nih.gov Future research will increasingly rely on computational methods to predict the compatibility of novel Nε-modified L-lysine analogs with PylRS active sites.

These computational approaches can be broadly categorized:

Molecular Docking and Simulation: These methods model the physical interactions between a potential ncAA substrate, like Nε-Cyclopentyloxy-carbonyl-L-Lysine, and the three-dimensional structure of the PylRS active site. By calculating binding energies and analyzing interaction geometries, researchers can predict whether a given PylRS variant is likely to bind and accept a novel lysine analog. nih.gov

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): By training algorithms on existing datasets of successful and unsuccessful ncAA incorporations, machine learning models can learn to identify the key physicochemical and structural features that determine whether a modified lysine will be a good substrate. nih.govportlandpress.com These models can then predict the incorporation efficiency of new, untested analogs. oup.com

These predictive tools can significantly accelerate the development pipeline by prioritizing the most promising ncAA/PylRS pairs for experimental validation. researchgate.net Furthermore, computational approaches can be used to perform in silico directed evolution, simulating the effects of mutations in the PylRS active site to rationally design enzymes with improved activity for Nε-Cyclopentyloxy-carbonyl-L-Lysine. nih.gov

Translational Implications in Synthetic Biology and Biotechnology

The ability to site-specifically incorporate Nε-Cyclopentyloxy-carbonyl-L-Lysine into proteins opens up a wide range of applications in synthetic biology and biotechnology. The cyclopentyloxycarbonyl group can serve multiple purposes, acting as a sterically bulky protective group, a hydrophobic probe, or a handle that can be chemically removed under specific conditions to unmask the lysine's primary amine.

Potential future applications include:

Enzyme Engineering: Placing this bulky, non-native group within an enzyme's active site or at an allosteric site could be used to modulate its activity, substrate specificity, or stability.

Protein-Protein Interaction Studies: Incorporating the amino acid at a protein-protein interface could be used to probe the importance of specific lysine residues in complex formation or to create novel protein assemblies. researchgate.net

Biomaterials: The hydrophobic nature of the cyclopentyloxycarbonyl group could be exploited to create novel self-assembling protein-based materials with unique properties.

Therapeutic Proteins: Site-specific modification of therapeutic proteins with ncAAs can improve their pharmacokinetic properties, stability, or target binding. The unique properties of Nε-Cyclopentyloxy-carbonyl-L-Lysine could be leveraged for these purposes, for instance, by temporarily masking a reactive lysine residue. labome.com

The ultimate goal is to move beyond using Nε-Cyclopentyloxy-carbonyl-L-Lysine as a mere research tool and to integrate it into the design of functional proteins and systems that address real-world challenges in medicine, materials science, and biocatalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.